molecular formula C20H19ClNO4+ B12113511 1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione

1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione

Cat. No.: B12113511
M. Wt: 372.8 g/mol
InChI Key: SUVXWSYWRFIXBW-UHFFFAOYSA-N
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Description

1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a benzoxazin-1-ium core and a chlorinated phenoxypropyl group. It is of interest due to its potential biological activities and its role as a building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phenoxypropyl Intermediate: This involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent to introduce the propyl chain.

    Cyclization to Form the Benzoxazin-1-ium Core: The intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the benzoxazin-1-ium core.

    Introduction of the Methylidene Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-1-benzothiophene-2-carboxylic acid
  • 6-Chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylic acid

Uniqueness

1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione is unique due to its specific structural features, such as the benzoxazin-1-ium core and the methylidene group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19ClNO4+

Molecular Weight

372.8 g/mol

IUPAC Name

1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione

InChI

InChI=1S/C20H19ClNO4/c1-12-6-4-7-16-18(12)22(20(24)26-19(16)23)8-5-9-25-15-10-13(2)17(21)14(3)11-15/h4,6-7,10-11H,1,5,8-9H2,2-3H3/q+1

InChI Key

SUVXWSYWRFIXBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCC[N+]2=C3C(=C)C=CC=C3C(=O)OC2=O

Origin of Product

United States

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